2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline 2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline
Brand Name: Vulcanchem
CAS No.: 1678-09-7
VCID: VC0154374
InChI: InChI=1S/C19H20N4O4/c24-22(25)16-9-10-17(18(13-16)23(26)27)21-20-14-19(11-5-2-6-12-19)15-7-3-1-4-8-15/h1,3-4,7-10,13-14,21H,2,5-6,11-12H2/b20-14-
SMILES: C1CCC(CC1)(C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3
Molecular Formula: C19H20N4O4
Molecular Weight: 368.393

2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline

CAS No.: 1678-09-7

Cat. No.: VC0154374

Molecular Formula: C19H20N4O4

Molecular Weight: 368.393

* For research use only. Not for human or veterinary use.

2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline - 1678-09-7

Specification

CAS No. 1678-09-7
Molecular Formula C19H20N4O4
Molecular Weight 368.393
IUPAC Name 2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline
Standard InChI InChI=1S/C19H20N4O4/c24-22(25)16-9-10-17(18(13-16)23(26)27)21-20-14-19(11-5-2-6-12-19)15-7-3-1-4-8-15/h1,3-4,7-10,13-14,21H,2,5-6,11-12H2/b20-14-
Standard InChI Key DFCODPSRMSHLRQ-ZHZULCJRSA-N
SMILES C1CCC(CC1)(C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator